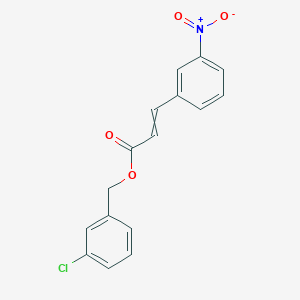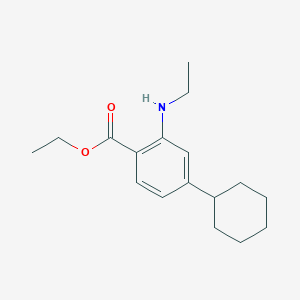![molecular formula C9H13BrO B14591226 9-Bromobicyclo[3.3.1]non-5(9)-en-1-ol CAS No. 61242-26-0](/img/structure/B14591226.png)
9-Bromobicyclo[3.3.1]non-5(9)-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Bromobicyclo[3.3.1]non-5(9)-en-1-ol is a bicyclic compound that features a bromine atom and a hydroxyl group. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromobicyclo[3.3.1]non-5(9)-en-1-ol typically involves the bromination of bicyclo[3.3.1]non-5-en-1-ol. This can be achieved through the reaction of the parent alcohol with bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions
9-Bromobicyclo[3.3.1]non-5(9)-en-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: PCC in dichloromethane (DCM) or Jones reagent in acetone.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of 9-hydroxybicyclo[3.3.1]non-5(9)-en-1-ol derivatives.
Oxidation: Formation of 9-bromobicyclo[3.3.1]non-5(9)-en-1-one.
Reduction: Formation of bicyclo[3.3.1]non-5(9)-en-1-ol or bicyclo[3.3.1]nonane derivatives.
Wissenschaftliche Forschungsanwendungen
9-Bromobicyclo[3.3.1]non-5(9)-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: Potential use in the development of biologically active compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 9-Bromobicyclo[3.3.1]non-5(9)-en-1-ol depends on the specific reaction it undergoes. For example, in substitution reactions, the bromine atom is typically displaced by a nucleophile through an S_N2 mechanism. In oxidation reactions, the hydroxyl group is converted to a carbonyl group via the transfer of oxygen atoms from the oxidizing agent. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Borabicyclo[3.3.1]nonane (9-BBN): An organoborane compound used as a hydroboration reagent.
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: A compound with sulfur atoms in the bicyclic structure.
9-Oxa-3-selena-7-thiabicyclo[3.3.1]nonane: A compound with selenium and sulfur atoms in the bicyclic structure.
Uniqueness
9-Bromobicyclo[3.3.1]non-5(9)-en-1-ol is unique due to the presence of both a bromine atom and a hydroxyl group in its bicyclic structure. This combination allows for diverse reactivity and makes it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
61242-26-0 |
|---|---|
Molekularformel |
C9H13BrO |
Molekulargewicht |
217.10 g/mol |
IUPAC-Name |
9-bromobicyclo[3.3.1]non-5(9)-en-1-ol |
InChI |
InChI=1S/C9H13BrO/c10-8-7-3-1-5-9(8,11)6-2-4-7/h11H,1-6H2 |
InChI-Schlüssel |
NUAUUSXXSQCYAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C(C1)(CCC2)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1S,2R)-2-(Acetyloxy)cyclopentyl]acetic acid](/img/structure/B14591146.png)
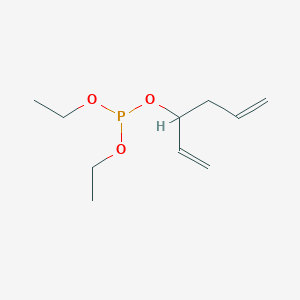
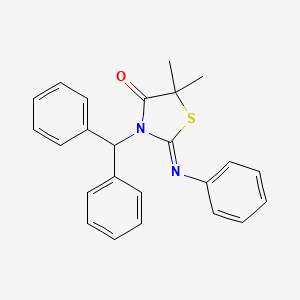
![4,7,7-Trimethylbicyclo[2.2.1]hept-2-ene-2-carbonitrile](/img/structure/B14591167.png)

![(2,3-Dimethylbut-3-en-1-yl)(methyl)[4-methyl-2-(trimethylsilyl)phenyl]silyl](/img/structure/B14591180.png)
![(5S)-5-[(2,4-Dinitrophenyl)methyl]-5-methyloxolan-2-one](/img/structure/B14591187.png)
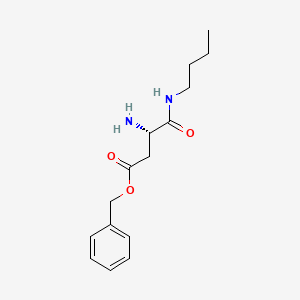



![Methyl 5-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxylate](/img/structure/B14591196.png)
